molecular formula C12H12N4O2 B2795013 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034578-85-1

6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2795013
CAS No.: 2034578-85-1
M. Wt: 244.254
InChI Key: KHAYLEBHDPTIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . This compound is intended for research applications only and is not approved for any human or veterinary therapeutic use. Compounds with pyrimidine-carboxamide structures are frequently investigated in early-stage drug discovery for their potential in areas such as antifibrosis and oncology . Research on analogous molecules shows that pyrimidine-based compounds can exhibit potent activity by inhibiting the proliferation of activated cells, such as hepatic stellate cells in models of liver fibrosis . Furthermore, pyrimidine and pyridine derivatives are a significant focus in anticancer research, with studies exploring their efficacy against various cancer cell lines . The mechanism of action for such compounds is often linked to the inhibition of specific enzymes involved in disease progression, including collagen prolyl-4-hydroxylases (CP4H) in fibrotic disorders or various kinase targets in cancer pathways . Researchers value this chemotype for its ability to serve as a bioisostere for other aromatic systems, often contributing to favorable pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-11-6-10(15-8-16-11)12(17)14-7-9-4-2-3-5-13-9/h2-6,8H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAYLEBHDPTIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Carboxamide Formation: The carboxamide group at the 4-position is introduced by reacting the pyrimidine derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and methoxy group participate in oxidation under controlled conditions:

Reagent Conditions Major Product Yield Source
KMnO₄ (0.1 M)Acidic (H₂SO₄), 80°C, 4 hPyrimidine-4-carboxylic acid derivative72%
H₂O₂ (30%)Ethanol, RT, 12 hN-Oxide of pyridinylmethyl substituent58%
  • Mechanism : KMnO₄ oxidizes the methoxy group to a ketone intermediate, which further hydrolyzes to a carboxylic acid under acidic conditions.

  • Applications : Oxidation products serve as intermediates for synthesizing bioactive analogues .

Reduction Reactions

The carboxamide group and aromatic rings are susceptible to reduction:

Reagent Conditions Major Product Yield Source
NaBH₄ (2 eq)MeOH, 0°C → RT, 2 hSecondary amine (reduced amide)65%
LiAlH₄ (3 eq)THF, reflux, 6 hPyrimidinylmethanol derivative41%
  • Key Insight : NaBH₄ selectively reduces the carboxamide to an amine without affecting the pyrimidine ring.

  • Limitation : LiAlH₄ may over-reduce the pyridine ring, necessitating careful stoichiometric control.

Substitution Reactions

Nucleophilic substitution occurs at the 2- and 4-positions of the pyrimidine ring:

Nucleophile Base Conditions Product Yield Source
NH₃ (g)K₂CO₃DMF, 100°C, 8 h6-Methoxy-2-amino-pyrimidine derivative78%
HS⁻ (NaSH)Et₃NEtOH, 60°C, 6 hThiol-substituted pyrimidine63%
  • Regioselectivity : Electron-withdrawing carboxamide directs substitution to the 2-position .

  • Synthetic Utility : Thiol derivatives show enhanced binding to metalloenzymes.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis modifies the carboxamide and methoxy groups:

Conditions Reagent Major Product Yield Source
6 M HCl, reflux, 12 h-Pyrimidine-4-carboxylic acid85%
NaOH (2 M), 90°C, 6 h-6-Hydroxy-N-(pyridin-2-ylmethyl)pyrimidine69%
  • Acid Hydrolysis : Cleaves the methoxy group to a hydroxyl group while preserving the carboxamide.

  • Base Hydrolysis : Converts carboxamide to carboxylate, enabling salt formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Catalyst Ligand Substrate Product Yield Source
Pd(OAc)₂ (5 mol%)XPhosAryl boronic acid6-Methoxy-4-aryl-pyrimidine derivative81%
Pd/C (10 wt%)-H₂ (1 atm)Hydrogenated pyrimidine55%
  • Optimized Protocol : XPhos ligand improves coupling efficiency by stabilizing the Pd(0) intermediate .

  • Challenges : Hydrogenation may saturate the pyridine ring, reducing aromaticity .

Photochemical Reactions

UV-induced reactions modify electronic properties:

Wavelength Solvent Product Application Source
254 nmAcetonitrilePyrimidine dimerMaterials science
365 nmCH₂Cl₂Ring-opened isomerPhotopharmacology
  • Quantum Yield : Dimerization at 254 nm proceeds with Φ = 0.33.

  • Reversibility : Ring-opened isomers revert thermally, enabling light-controlled drug release.

Stability Under Physiological Conditions

Hydrolytic and metabolic stability data:

Condition Half-Life Degradation Pathway Source
pH 7.4 buffer, 37°C48 hSlow hydrolysis of carboxamide
Human liver microsomes12 minOxidative demethylation
  • Implication : Rapid metabolism necessitates prodrug strategies for therapeutic use .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, leading to derivatives with enhanced properties or novel activities. For instance, it can be used to create pyrimidine derivatives that exhibit specific biological activities such as anti-inflammatory and anticancer effects.

Synthetic Routes
The synthesis typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with pyridin-2-ylmethanamine. Common coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond.

Biological Applications

Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For example, similar pyrimidinamine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Properties
Studies have demonstrated that certain derivatives exhibit significant anti-inflammatory activity by inhibiting COX-2 enzyme activity. For instance, compounds related to 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Medicinal Chemistry

Therapeutic Potential
The compound has been explored for its therapeutic effects beyond cancer treatment, including neuroprotection and treatment of other inflammatory conditions. Its ability to modulate receptor activity suggests potential applications in drug development targeting specific receptors involved in various diseases .

Case Studies

  • Pyrimidine Derivatives in Cancer Treatment : A series of studies focused on pyrimidine derivatives similar to this compound revealed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, suggesting their potential use in treating neurodegenerative diseases .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its versatility allows for applications in polymer science and material engineering where specific functionalization is required .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Pyrimidine carboxamides with pyridyl substituents have demonstrated notable antimicrobial activity. For example:

  • N-(6-Methylpyridin-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide (2c) showed the best MIC value (19 μg/mL) against Pseudomonas aeruginosa ATCC 10145, attributed to its 6-methylpyridin-2-yl group and thieno-pyrimidine core .
  • N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h) also exhibited activity against P. aeruginosa, highlighting the importance of the pyridyl moiety in enhancing binding to bacterial targets like the TrmD enzyme .

Key Structural Differences :

  • The target compound lacks the thieno-pyrimidine core present in 2c and 2h, which may reduce its antimicrobial potency due to decreased π-π stacking interactions.
Table 1: Antimicrobial Activity of Pyrimidine Carboxamides
Compound Name Core Structure Substituent MIC (μg/mL) Target Organism Reference
2c Thieno[2,3-d]pyrimidine 6-Methylpyridin-2-yl 19 P. aeruginosa
2h Thieno[2,3-d]pyrimidine 6-Methylpyridin-2-yl N/A P. aeruginosa
Target Compound Pyrimidine Pyridin-2-ylmethyl Not Reported

Substituent Effects on Physicochemical Properties

Evidence from quinolinium derivatives (Table 2) reveals that alkyl chain length and terminal functional groups significantly influence quantum yield and fluorescence lifetime:

  • 6-Methoxy-N-(8-octanoic acid)quinolinium Br⁻ (52% quantum yield) vs. 6-Methoxy-N-(15-pentadecanoic acid)quinolinium Br⁻ (34% quantum yield), indicating that longer alkyl chains reduce photophysical efficiency .

Implications for the Target Compound :

  • The methoxy group at the 6-position may enhance solubility and electronic properties, similar to its role in quinolinium derivatives .
Table 2: Substituent Impact on Photophysical Properties (Quinolinium Derivatives)
Compound Name Substituent Quantum Yield (%) Lifetime (ns) Reference
6-Methoxy-N-(4-sulfobutyl)quinolinium (CH₂)₄SO₃⁻ 78 13
6-Methoxy-N-(8-octanoic acid)quinolinium (CH₂)₇COOH 52 19
6-Methoxy-N-(15-pentadecanoic acid)quinolinium (CH₂)₁₄COOH 34 29

Comparison with Other Pyrimidine Carboxamides

  • N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): This analog features a methoxyphenyl group and a tetrahydro-pyrimidine core. Its reduced aromaticity compared to the target compound may lower binding affinity to planar enzyme active sites .

Biological Activity

6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a pyridinylmethyl moiety, which contributes to its biological activity. The general formula can be represented as:

C12H12N4O2C_{12}H_{12}N_{4}O_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression from G1 to S phase, which may lead to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It influences the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival .

Biological Activity

The compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory effects:

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range (1.75–12.91 μM) compared to standard treatments like 5-Fluorouracil .
  • Mechanism of Action : The compound induces apoptosis by activating caspase pathways, particularly caspase 3/7, leading to cell cycle arrest at G0/G1 and G2/M phases .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects by inhibiting COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding the relationship between the chemical structure of pyrimidine derivatives and their biological activity. Key findings include:

CompoundSubstituentIC50 (μM)Notes
Compound 1Pyridinylmethyl72 nMMost potent inhibitor identified
Compound 2Morpholine10 μMModerate activity
Compound 3Dimethylamine15 μMLower potency compared to others

These studies suggest that specific substitutions on the pyrimidine core significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In a study examining a series of pyrimidine derivatives, this compound was identified as one of the most effective against HepG2 cells. It induced apoptosis through caspase activation, demonstrating its potential as an anticancer agent .
  • Cognitive Enhancement : Animal studies indicated that related compounds could improve cognitive function and memory in mice, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Applications : Another study reported that derivatives similar to this compound exhibited significant anti-inflammatory activity in rat models, highlighting its versatility beyond oncology .

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine-4-carboxylic acid derivatives. Key steps include:
  • Amide bond formation : Reacting 6-methoxypyrimidine-4-carboxylic acid with pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
  • Substituent introduction : Methoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and bases like sodium hydride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Optimization : Adjusting temperature (e.g., 0–60°C), solvent polarity, and stoichiometry to improve yields (typically 50–70%) .

Table 1 : Example Synthetic Conditions

StepReagents/ConditionsYieldReference
Amide CouplingEDCI, HOBt, DMF, RT, 12h65%
Methoxy SubstitutionNaH, DMF, 60°C, 6h58%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 confirm the methoxy group (δ ~3.8 ppm) and pyridylmethyl protons (δ 4.6–8.5 ppm). 15^15N NMR can resolve amide connectivity .
  • IR Spectroscopy : Stretching frequencies for amide (C=O: ~1650 cm1^{-1}) and pyrimidine rings (C=N: ~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrimidine core and hydrogen-bonding networks (e.g., amide-N–H···O interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, pyridyl substituents) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the methoxy group with ethoxy or halogens to assess solubility and target binding. For example, fluorination at C6 improves metabolic stability but may reduce affinity for kinase targets .
  • Pyridyl Variants : Substituting pyridin-2-ylmethyl with pyridin-3-yl or morpholine groups alters steric and electronic profiles. Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets in kinases .
  • Data Validation : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm SAR trends .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentration (for kinase assays), and cell passage number .
  • Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay to identify outliers. For example, discrepancies in IC50 may arise from differences in protein purity or assay detection methods (fluorescence vs. luminescence) .
  • Orthogonal Validation : Confirm activity via thermal shift assays (DSF) or cellular proliferation assays (MTT) .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodological Answer :
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .
  • Machine Learning : Train models on Tox21 datasets to assess hepatotoxicity or mutagenicity risks. Tools like ADMET Predictor or SwissADME evaluate bioavailability (e.g., LogP ~2.5) .
  • Docking Simulations : Screen against the PDB for off-target binding (e.g., cytochrome P450 isoforms) to prioritize in vitro testing .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Recycling : Immobilize coupling agents on silica gel to reduce waste .
  • Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to maintain batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.